![molecular formula C22H24N4O6S B2942282 Methyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 689750-61-6](/img/structure/B2942282.png)
Methyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
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Description
Methyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate is a useful research compound. Its molecular formula is C22H24N4O6S and its molecular weight is 472.52. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The compound falls within the realm of synthetic chemistry, where its synthesis contributes to understanding the structural and functional aspects of complex molecules. For example, the synthesis and X-ray structure analysis of related compounds provide insights into their molecular configurations and potential reactivity (C. Chan, J. C. Ma, T. Mak, 1977). Such studies are foundational in developing new materials and chemicals with tailored properties.
Pharmacological Potential
While the direct applications of this specific compound in pharmacology might not be detailed, the synthesis of related molecules showcases the exploration of potential pharmacological activities. Compounds with similar structures have been investigated for their COX-2 / 5-LOX inhibitory activity, indicating a potential for anti-inflammatory properties (G. Reddy, Κ. Rao, 2008). Such research avenues highlight the compound's relevance in developing new therapeutic agents.
Anticancer Activity
Research on metal ion complexes derived from triazole compounds similar to the one has shown potential anticancer activity. These complexes demonstrate the ability to interact with cancer cell lines, offering a pathway to novel cancer treatments (Afnan H. Ghani, Ammar J. Alabdali, 2022).
Antimicrobial Activities
The synthesis of new 1,2,4-triazole derivatives and their evaluation for antimicrobial activities is another area of interest. Such studies reveal the potential of these compounds in combating microbial resistance and developing new antibiotics (H. Bektaş et al., 2007).
Catalyst and Solvent-Free Synthesis
Innovations in green chemistry are also part of this compound's relevance, with studies focusing on catalyst- and solvent-free synthesis methods. This approach not only aligns with sustainable chemistry practices but also opens new pathways for synthesizing related compounds efficiently and environmentally friendly (R. Moreno-Fuquen et al., 2019).
properties
IUPAC Name |
methyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S/c1-29-15-7-5-14(6-8-15)26-19(24-25-22(26)33-13-20(27)32-4)12-23-21(28)17-10-9-16(30-2)11-18(17)31-3/h5-11H,12-13H2,1-4H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZOMZYJCNGEDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OC)CNC(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
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